D-Glucose-2-d1

Description

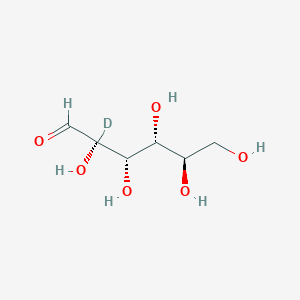

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-deuterio-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-FPCZXLAFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](C=O)([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746049 | |

| Record name | D-(C~2~-~2~H)Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30737-83-8 | |

| Record name | D-(C~2~-~2~H)Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Isotopic Characterization of D Glucose 2 D1

Stereospecific Synthesis Pathways for D-Glucose-2-d1

The synthesis of this compound aims to achieve stereospecific incorporation of deuterium (B1214612) at the second carbon atom of the glucose molecule. This is typically approached through enzymatic, chemo-enzymatic, or chemical methods involving isotopic exchange.

Enzymatic Deuteration Approaches

Enzymatic methods offer the potential for high stereospecificity in labeling, as enzymes often catalyze reactions with precise control over substrate modification. While direct enzymatic synthesis routes for this compound are not extensively detailed in the provided literature, enzymes are known to facilitate position-specific labeling vulcanchem.com. For instance, hexose (B10828440) phosphate (B84403) isomerase has been observed to exhibit an isotope effect related to deuterium substitution at the C2 position snmjournals.org. Furthermore, enzymes like CDP-tyvelose 2-epimerase can catalyze the C2 epimerization of CDP-glucose, indicating that enzymatic processes can indeed confer specificity to the C2 position in carbohydrate metabolism researchgate.net. These observations suggest that enzymatic strategies could be developed to achieve stereospecific deuterium incorporation at C2 of glucose.

Chemo-Enzymatic Synthesis Methodologies

Chemo-enzymatic synthesis represents a hybrid approach that combines the strengths of both chemical reactions and enzymatic catalysis to construct complex molecules acs.orgethz.chrsc.orgresearchgate.netacs.org. This strategy allows for versatility by leveraging the efficiency and specificity of enzymes alongside the broad applicability of chemical transformations acs.orgethz.ch. Although specific chemo-enzymatic pathways tailored for the synthesis of this compound are not explicitly described in the available snippets, this methodology stands as a general strategy for creating precisely labeled carbohydrate derivatives.

Isotopic Exchange and Derivatization Techniques

Chemical synthesis routes for deuterated glucose often employ acid-catalyzed hydrogen-deuterium exchange reactions using deuterated water (D₂O) vulcanchem.com. This method is recognized for its speed and cost-effectiveness vulcanchem.com. However, acid-catalyzed exchange can lead to over-deuteration, potentially resulting in deuterium incorporation at multiple positions and compromising stereospecificity if not meticulously controlled vulcanchem.com. The successful synthesis of this compound with high isotopic purity (e.g., 98 atom % D) sigmaaldrich.com implies that controlled reaction conditions or specific derivatization techniques are utilized to achieve selective deuterium incorporation at the C2 position.

Isotopic Purity and Positional Isomer Verification

Confirming the isotopic purity and the precise location of the deuterium atom is critical for the reliable use of this compound in research. Advanced analytical techniques, including chromatography and spectroscopy, are employed for this purpose.

Advanced Chromatographic Separation for Deuterated Glucose Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for quantifying the deuterium enrichment of glucose at specific carbon positions nih.govmit.edunih.govnih.govcapes.gov.brresearchgate.netresearchgate.net. This analytical method necessitates the prior derivatization of glucose into more volatile compounds, such as glucose aldonitrile pentapropionate, glucose 1,2,5,6-di-isopropylidene propionate (B1217596), or glucose methyloxime pentapropionate nih.govmit.edunih.gov. The analysis proceeds by examining the mass isotopomer distributions of fragment ions generated from these derivatives nih.govmit.edunih.govnih.gov. Subsequently, the deuterium enrichment at each carbon position is calculated through methods like least-squares regression of these mass isotopomer distributions nih.govmit.edunih.gov. This approach enables the determination of deuterium enrichment with a high degree of accuracy, often reported to be 0.3 mol% or better nih.govmit.edunih.gov. Liquid Chromatography-Mass Spectrometry (LC-MS) also serves as a valuable tool for assessing stable isotopic tracer enrichments in glucose researchgate.net.

Spectroscopic Confirmation of Deuterium Position (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in confirming the exact location of deuterium atoms within the glucose molecule vulcanchem.comresearchgate.net. In ¹H NMR spectra, the presence of a deuterium atom in proximity to a proton can induce spin-spin coupling, leading to the splitting of the proton signal into a doublet; for example, the proton signal at C1 may split due to coupling with deuterium at C2 vulcanchem.com. ²H NMR directly detects the deuterium nucleus, providing positional information through characteristic quadrupolar splitting patterns vulcanchem.comresearchgate.net. Additionally, ¹³C NMR can reveal couplings between carbon and deuterium atoms, often appearing as triplets in the ¹³C signals rsc.org. The specific molecular structure, as visually represented by the SMILES string "[2H]C@(C=O)C@@HC@HC@HCO" for D-Glucose-2-d, further confirms the deuterium's placement at the C2 position sigmaaldrich.com.

Compound List

The following compounds are relevant to the synthesis and characterization of this compound as discussed in this article:

this compound

Glucose (unlabeled)

Deuterated water (D₂O)

Glucose aldonitrile pentapropionate

Glucose 1,2,5,6-di-isopropylidene propionate

Glucose methyloxime pentapropionate

[2-²H]glucose

[1-²H]glucose

[3-²H]glucose

[4-²H]glucose

[5-²H]glucose

[6,6-²H₂]glucose

[U-¹³C₆]glucose

D-Glucose-1-d1

D-Glucose-1-¹³C1-d1

Data Tables

Table 1: Synthesis Approaches for Deuterated Glucose

| Method Type | Description | Advantages | Limitations | Cited Sources |

| Enzymatic Deuteration | Utilizes enzymes to incorporate deuterium, potentially offering high specificity. | Position-specific labeling, high isotopic purity possible. | Requires specialized enzymes, may be slow. | vulcanchem.com |

| Acid-Catalyzed Exchange | Uses D₂O under acidic conditions to exchange hydrogen atoms for deuterium. | Rapid, cost-effective. | Potential for over-deuteration, may lack specificity. | vulcanchem.com |

| Chemo-Enzymatic | Combines chemical and enzymatic steps. | Versatile, can leverage strengths of both approaches. | Complexity, optimization required. | acs.org, ethz.ch |

Advanced Analytical Methodologies for D Glucose 2 D1 Tracing in Biological Systems

Mass Spectrometry (MS) Applications in D-Glucose-2-d1 Research

Mass spectrometry is a cornerstone in the analysis of stable isotope tracers like this compound. Its high sensitivity and specificity enable the detection and quantification of labeled metabolites within complex biological matrices. Different MS configurations are utilized to address specific research questions, from broad metabolic screening to detailed structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Enrichment Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of small, volatile, and thermally stable metabolites. nih.gov To make compounds like glucose and its downstream metabolites amenable to GC analysis, a derivatization step is required to increase their volatility. nih.gov This process, often involving oximation and silylation, prepares the samples for separation on the GC column before they are introduced into the mass spectrometer for ionization and analysis. umb.edu

In the context of this compound research, GC-MS is instrumental for determining the enrichment of the deuterium (B1214612) label in various metabolites. By tracking the incorporation of deuterium, researchers can quantify the contribution of glucose to the synthesis of other molecules. For instance, the deuterium from this compound can be traced into amino acids, organic acids, and other central carbon metabolites, providing a detailed picture of metabolic fluxes. youtube.com The mass spectra of the derivatized metabolites will show a mass shift corresponding to the number of deuterium atoms incorporated, allowing for the calculation of isotopic enrichment.

A significant advantage of GC-MS is the extensive fragmentation of molecules upon electron impact ionization, which can provide positional information about the label. nih.gov This allows researchers to not only determine if a metabolite is labeled but also, in some cases, to deduce the specific location of the deuterium atom within the molecule's structure. nih.govacs.org

Table 1: Illustrative GC-MS Fragments for Monitoring Deuterium Enrichment from this compound

| Metabolite Derivative | Fragment Ion (m/z) | Positional Information Gained |

| Glucose Aldonitrile Pentapropionate | 173 | C5-6, H5-6 |

| Glucose Aldonitrile Pentapropionate | 259 | C4-6, H4-6 |

| Glucose Aldonitrile Pentapropionate | 284 | C1-4, H2-4 |

| Glucose Methyloxime Pentapropionate | 145 | C1-2, H1-2 |

This table is a representative example of how different fragments from derivatized glucose can provide information about specific atoms within the original molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Pathway Intermediates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing a wide range of metabolites, including those that are non-volatile or thermally labile, such as phosphorylated intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. springernature.comresearchgate.net This makes it particularly well-suited for tracing the metabolic fate of this compound through these central carbon pathways. nih.gov

The use of tandem mass spectrometry (MS/MS) enhances specificity and sensitivity. In a typical LC-MS/MS experiment, the first mass spectrometer selects a specific metabolite ion (the precursor ion), which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions (product ions). springernature.com This process, known as multiple reaction monitoring (MRM), allows for the highly selective detection and quantification of specific metabolites in complex mixtures like cell extracts. researchgate.net

When tracing this compound, researchers can develop LC-MS/MS methods to specifically look for the deuterated forms of key pathway intermediates. For example, the deuterium label at the C-2 position of glucose would be expected to be retained in glucose-6-phosphate and fructose-6-phosphate (B1210287). By monitoring the mass shift in these and subsequent metabolites, it is possible to map the flow of the deuterium label through the pathway and identify points of metabolic regulation or divergence.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis

High-resolution mass spectrometry (HRMS) offers the ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation of ions with the same nominal mass but different elemental compositions. researchgate.net This capability is particularly valuable in stable isotope tracing studies for resolving isotopic fine structure. nih.gov

In the context of this compound, HRMS can distinguish between a metabolite that has incorporated one deuterium atom and a metabolite that has incorporated, for example, a carbon-13 atom. researchgate.net This is because the exact mass of deuterium (²H) is slightly different from that of a carbon-13 (¹³C) isotope. This level of resolution is critical for accurately quantifying the incorporation of the deuterium label, especially when conducting dual-isotope tracer studies. researchgate.net

By resolving the isotopic fine structure, HRMS can provide a more detailed and accurate picture of metabolic flux. nih.gov This technique can be used to deconvolve complex isotopic patterns that may arise from the simultaneous use of multiple stable isotope tracers or from the natural abundance of heavy isotopes. nih.gov

Fragmentation Mechanism Investigations of Deuterated Glucose by MS Techniques

Understanding the fragmentation patterns of glucose and its isotopologues in a mass spectrometer is crucial for the correct interpretation of data from tracer studies. The fragmentation of D-glucose has been investigated in detail using techniques like collision-induced dissociation (CID) and infrared multiphoton dissociation (IRMPD). nih.govresearchgate.net These studies have revealed that even a relatively simple molecule like glucose can undergo complex gas-phase dissociation, leading to multiple parallel fragmentation routes and a large number of distinct fragment ions. nih.govresearchgate.net

The use of deuterated glucose, such as this compound, is a key tool in these investigations. By observing how the mass shifts of the fragment ions correspond to the position of the deuterium label, researchers can deduce the fragmentation pathways. nih.govresearchgate.net For example, if a fragment ion retains the deuterium label from this compound, it can be inferred that this fragment contains the C-2 position of the original glucose molecule. This information is vital for accurately mapping the distribution of the label in downstream metabolites and for the structural elucidation of unknown labeled compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear magnetic resonance (NMR) spectroscopy is another powerful analytical technique for studying isotopically labeled compounds. Unlike mass spectrometry, which detects the mass of the molecule and its fragments, NMR provides detailed information about the chemical environment of specific atoms within a molecule.

¹H-Detected 2D [¹³C,¹H]-HSQC NMR for Kinetic Isotope Effect Measurement

A key application of using this compound in conjunction with advanced NMR techniques is the measurement of kinetic isotope effects (KIEs). KIEs provide valuable information about the rate-limiting steps in enzymatic reactions and can help to elucidate reaction mechanisms.

The ¹H-detected 2D [¹³C,¹H]-Heteronuclear Single Quantum Coherence (HSQC) NMR experiment is a highly sensitive and accurate method for measuring KIEs. nih.gov This technique correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. hmdb.ca The high signal dispersion and sensitivity of the 2D HSQC experiment make it particularly useful for studying complex systems where low substrate concentrations or signal overlap can be problematic. nih.gov

When this compound is used as a substrate in an enzymatic reaction, the presence of the heavier deuterium atom at the C-2 position can affect the rate of reactions that involve bond cleavage at or near this position. By comparing the reaction kinetics of the deuterated and non-deuterated glucose, the KIE can be determined. The precision of the 2D [¹³C,¹H]-HSQC NMR method allows for the measurement of very small KIEs, providing subtle but important insights into enzyme mechanisms. nih.gov

Direct ²H NMR for Deuterium Label Accumulation and Distribution

Direct Deuterium (²H) NMR spectroscopy is a highly effective method for observing the incorporation and distribution of deuterium from this compound into various metabolites. wustl.edu This technique directly measures the signal from the deuterium nucleus, providing a clear and unambiguous signature of the tracer's presence. The low natural abundance of deuterium means that the signals detected are almost exclusively from the introduced labeled substrate, minimizing background noise and enhancing the specificity of the measurement.

Researchers have successfully employed ²H NMR to track the metabolic fate of deuterated glucose in vivo. For instance, studies have demonstrated the feasibility of using deuterium MRI at clinical field strengths to monitor the distribution of deuterium from deuterated water throughout mouse tissues, with higher accumulation observed in tumor xenografts. nih.gov Although less sensitive than other nuclei, advancements in high-field NMR instrumentation have significantly improved the utility of ²H NMR for these applications. wustl.edu

A key advantage of ²H NMR is its ability to provide positional information of the deuterium label within a molecule without the need for chemical degradation. wustl.edu This allows for a detailed analysis of which metabolic pathways are active. For example, the position of the deuterium atom in glucose metabolites can reveal the relative activities of glycolysis, the pentose phosphate pathway, and the TCA cycle.

Research Findings from ²H NMR Studies:

| Biological System | Key Finding |

| Human subjects (overnight-fasted) | Relative ²H enrichment at different glucose positions revealed the contributions of glycogen, phosphoenolpyruvate (B93156) (PEP), and glycerol (B35011) to total glucose production. wustl.edu |

| Glioma rat model | ²H-MRS successfully quantified downstream metabolites from [2,3,4,6,6'-²H5]-D-Glucose, demonstrating its utility in describing glycolytic metabolism. researchgate.net |

| Porcine kidneys (hypothermic machine perfusion) | While primarily focused on ¹³C, the principles of using isotopic tracers and NMR apply, showing de novo metabolism and active metabolic pathways in a hypothermic, hypoxic environment. nih.gov |

¹³C NMR for Isotopic Enrichment and Flux Analysis

While the primary label in this compound is deuterium, ¹³C NMR spectroscopy plays a crucial complementary role in metabolic flux analysis, often in conjunction with ¹³C-labeled tracers. nih.govspringernature.com The principles and methodologies of ¹³C NMR are directly relevant to understanding the broader context of isotopic tracer studies. ¹³C NMR can be used to measure the incorporation of ¹³C from a co-administered ¹³C-labeled glucose tracer into various metabolites, providing a detailed picture of metabolic fluxes. nih.govnih.gov

Metabolic Flux Analysis (MFA) using ¹³C tracers is a powerful technique for quantifying intracellular metabolic fluxes. springernature.comnih.gov By analyzing the distribution of ¹³C isotopes in downstream metabolites, researchers can mathematically model and estimate the rates of various reactions in the central carbon metabolism. nih.govnih.gov The choice of the ¹³C-labeled tracer is critical for the precision of flux estimates, with tracers like [1,2-¹³C₂]glucose often providing the most precise estimates for glycolysis and the pentose phosphate pathway. nih.gov

The combination of ²H and ¹³C NMR provides a more comprehensive view of metabolism. For instance, an integrated ²H and ¹³C NMR study in humans allowed for the simultaneous measurement of endogenous glucose production, the contribution of different precursors to glucose synthesis, and flux through the TCA cycle. wustl.edu

Key Applications of ¹³C NMR in Metabolic Flux Analysis:

| Application Area | Description |

| Cancer Cell Metabolism | Elucidating the altered metabolic pathways in cancer cells to identify potential therapeutic targets. nih.gov |

| Metabolic Engineering | Optimizing the production of desired compounds in microorganisms by understanding and manipulating their metabolic networks. springernature.com |

| Mammalian Cell Culture | Analyzing the metabolism of cell lines used in biopharmaceutical production to improve yield and efficiency. nih.govsigmaaldrich.com |

Isotopic Equilibrium Studies by NMR (e.g., Anomeric Equilibria)

NMR spectroscopy is also instrumental in studying isotopic equilibrium effects, such as the anomeric equilibrium of glucose. D-glucose in solution exists as an equilibrium mixture of two cyclic hemiacetal forms, the α- and β-anomers, which interconvert via the open-chain aldehyde form. magritek.comnih.gov The relative proportions of these anomers can be influenced by isotopic substitution.

Studies using ¹³C NMR have investigated the deuterium isotope effects on the anomeric equilibrium of D-glucopyranose. nih.gov For [2-²H]-glucose, a deuterium isotope effect on the equilibrium constant ((H/D)K(β/α)) of 1.027 ± 0.005 was observed. nih.gov This effect is attributed to factors such as hyperconjugation and steric repulsion, providing insights into the intramolecular forces that govern the conformational preferences of the sugar. nih.gov

¹H NMR is also a powerful tool for monitoring the mutarotation process, the change in optical rotation that occurs as the anomers equilibrate. magritek.comnih.gov The anomeric protons of the α- and β-forms have distinct chemical shifts, allowing for their clear resolution and quantification over time. magritek.com

Deuterium Isotope Effects on the Anomeric Equilibrium of D-Glucopyranose:

| Deuterium Position | (H/D)K(β/α) |

| [1-²H] | 1.043 ± 0.004 |

| [2-²H] | 1.027 ± 0.005 |

| [3-²H] | 1.027 ± 0.004 |

| [4-²H] | 1.001 ± 0.003 |

| [5-²H] | 1.036 ± 0.004 |

| [6,6'-²H₂] | 0.998 ± 0.004 |

Data from reference nih.gov

Methodological Validation and Quantification Principles for this compound Tracers

The reliability of metabolic studies using this compound tracers hinges on the rigorous validation of the analytical methods used for their quantification. This involves establishing the performance characteristics of the assay, including its linearity, precision, accuracy, sensitivity, and limit of detection.

Linearity, Precision, and Accuracy Assessment in Tracer Quantification

Linearity refers to the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. For this compound, this would involve preparing a series of standards with known concentrations of the deuterated glucose and demonstrating a linear relationship between the measured signal (e.g., NMR peak area) and the concentration.

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). High precision is crucial for detecting small changes in metabolite concentrations or isotopic enrichment. calstate.edu

Accuracy refers to the closeness of the measured value to the true or accepted value. It is assessed by analyzing samples with known concentrations of this compound and comparing the measured results to the known values. The recovery percentage is a common metric for accuracy. calstate.eduresearchgate.net For instance, studies on the enantiorecognition of D- and L-glucose in biological fluids reported recovery values higher than 99.00%, demonstrating high accuracy. researchgate.net

Sensitivity and Limit of Detection in Deuterium Tracing

Sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. In the context of deuterium tracing, this is critical for detecting low levels of isotopic enrichment in metabolites that are present in small amounts or are part of slow-turnover pools.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise of the analytical instrument. For deuterium tracing, a low LOD is essential for studying metabolic pathways where the incorporation of the deuterium label is minimal. The LOD for deuterium in aqueous solutions has been determined using techniques like Fourier transform infrared (FTIR) spectroscopy, with a demonstrated LOD of 4.62 × 10⁻⁵ mol mL⁻¹ for transmission FTIR. ukaea.uk While this is a different technique, it highlights the importance of establishing such parameters for any analytical method used in tracer studies.

The sensitivity of deuterium tracing can be influenced by several factors, including the natural abundance of deuterium, potential hydrogen exchange with the surrounding environment, and the lipid content of the sample, which can have a different isotopic signature. researchgate.netconsensus.app

Addressing Challenges in Precursor Enrichment Measurement

A significant challenge in metabolic flux analysis is the accurate determination of the isotopic enrichment of the immediate precursor pool that leads to the synthesis of a particular metabolite. The enrichment of the extracellular tracer (e.g., this compound in the culture medium) may not accurately reflect the enrichment of the intracellular precursor pool due to metabolic compartmentation and dilution from other endogenous sources.

It is crucial to account for the natural abundance of stable isotopes when analyzing data from labeling experiments. nih.gov The introduction of an isotopically labeled tracer causes a non-linear shift in the distribution of naturally abundant isotopes, a phenomenon that must be corrected for to obtain accurate enrichment values. nih.gov

Various strategies are employed to address this challenge, including measuring the enrichment of multiple downstream metabolites to infer the precursor enrichment and using advanced computational models that can account for metabolic channeling and compartmentation. The development of methods to accurately measure precursor enrichment is an active area of research and is essential for obtaining reliable metabolic flux data.

Applications of D Glucose 2 D1 in Metabolic Pathway Elucidation

Studies on Glucose Metabolism in Specific Biological Contexts (non-clinical)

The non-clinical applications of D-Glucose-2-d1 are diverse, spanning various biological systems from microorganisms to plant cells, and in vitro cellular models.

Microbial Metabolic Reprogramming Studies

Deuterium-labeled glucose, including this compound, has been instrumental in studying microbial metabolism and metabolic reprogramming. Researchers have employed these tracers to monitor the flux of glucose through various bacterial metabolic pathways, particularly under anaerobic conditions. By analyzing the disappearance of labeled glucose and the appearance of end products using techniques like deuterium (B1214612) NMR spectroscopy, the dynamic flow of carbon can be determined nih.gov. Studies have shown that D-[2-2H] glucose can reveal enrichment patterns in metabolites that indicate specific enzymatic steps, such as those involving glucose-phosphate isomerase escholarship.org. This allows for the investigation of how genetic modifications or environmental changes reprogram microbial metabolism, influencing pathways like glycolysis and fermentation nih.govescholarship.org. For instance, the use of deuterated glucose has helped identify unique bacterial metabolic products like acetate (B1210297) and ethanol, which are not typically found in mammalian cells escholarship.org.

Plant Metabolomics and Sugar Dynamics

In plant science, isotopically labeled glucose, including this compound, is used to investigate sugar dynamics and plant metabolomics. Deuterium tracing can visualize glucose accumulation and the synthesis of new proteins from labeled glucose within plant cells, such as in the hyphal tips of filamentous fungi like Aspergillus nidulans researchgate.netnih.gov. Techniques like stimulated Raman scattering (SRS) microscopy, combined with deuterium labeling, allow for the visualization of metabolic flow and the formation of C-D bonds in newly synthesized biomolecules, including proteins and lipids, providing insights into plant metabolic activities researchgate.netspringernature.com. These studies help in understanding how plants utilize sugars for growth, energy, and the synthesis of complex molecules, contributing to a deeper understanding of plant physiology and biochemistry.

In Vitro Cellular Bioenergetics and Metabolic Restriction Studies

This compound is a valuable tool for studying cellular bioenergetics and metabolic adaptation in vitro. Researchers utilize labeled glucose to trace carbon metabolism and energy production pathways within cell cultures. For example, studies investigating the effects of NAD+ depletion in skeletal muscle cells employed [1,2-13C] D-glucose to analyze metabolite labeling patterns, providing insights into glucose-derived carbon flow through glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP) wellcomeopenresearch.org. In cancer cell research, labeled glucose analogs like 2-deoxy-D-glucose (2DG) are used to probe cellular bioenergetics and the impact of metabolic inhibitors. While not specifically this compound, these studies highlight the principle of using labeled glucose to understand how cells adapt to metabolic stress or restriction, impacting ATP production and cellular pathways nih.govfrontiersin.orgmdpi.com. Deuterium incorporation studies have also been used to assess the contribution of different pathways to NADPH production, though potential issues like water exchange need careful consideration mdpi.com.

Enzymatic Reaction Mechanism Investigations Utilizing this compound

The specific deuterium labeling of this compound makes it an indispensable tool for dissecting the intricate mechanisms of enzyme-catalyzed reactions.

Deuterium Incorporation in Enzyme-Catalyzed Reactions

The incorporation of deuterium from this compound into reaction products provides direct evidence for the involvement of specific hydrogen atoms in the catalytic process. For instance, in studies involving the generation of isotopically labeled NADPH using D-glucose-d1, deuterium incorporation was observed exclusively at the alpha-position of the resulting ketone, consistent with radical quenching via hydrogen atom transfer (HAT) researchgate.net. Kinetic isotope effect (KIE) studies, which compare reaction rates using deuterated versus non-deuterated substrates, are crucial. For example, in the study of glucose oxidation by glucose oxidase, a deuterium kinetic isotope effect was observed at the flavin reduction step when using d-glucose-1-2H, indicating that the C-H bond cleavage at the first carbon is rate-limiting for that step researchgate.net. Similarly, studies on other enzymes, like phosphoglucose (B3042753) isomerase, have shown that deuterium loss from the C1 position of glucose can occur, which needs to be accounted for when interpreting metabolic studies umich.edu.

Elucidating Substrate Specificity and Catalytic Pathways

This compound aids in elucidating enzyme substrate specificity and mapping out catalytic pathways by tracking how the labeled substrate interacts with the enzyme's active site. By comparing the processing of this compound with unlabeled glucose or other sugar analogs, researchers can determine which parts of the molecule are critical for binding and catalysis. For example, studies on enzymes involved in deoxysugar biosynthesis have utilized labeled substrates to understand the ketoisomerization reactions and the relaxed substrate specificity of enzymes like Tyl1a, which converts TDP-4-keto-6-deoxy-D-glucose nih.gov. Deuterium labeling can also be used to probe the mechanism of hydride transfer in redox reactions. For instance, in studies of nicotinamide-dependent oxidoreductases, deuterium incorporation from labeled glucose into NADPH, and subsequently into reaction products, helped confirm the mechanism of radical quenching via HAT researchgate.net. The use of labeled substrates in NMR studies can also reveal details about enzyme flexibility and conformational changes during catalysis, as seen in studies of phosphohexomutases where deuterium incorporation patterns provided insights into the effects of phosphorylation and ligand binding on enzyme structure and dynamics nih.gov.

Studies on Deuterium Kinetic Isotope Effects Kies in D Glucose 2 D1

Implications of KIEs for Mechanistic Enzymology

Elucidating Rate-Limiting Steps in Metabolic Pathways

The application of D-Glucose-2-d1 in kinetic studies has been instrumental in identifying rate-limiting steps within various carbohydrate metabolic pathways. In the context of glucose isomerization, a crucial step in biomass conversion and cellular metabolism, studies employing this compound have consistently revealed significant kinetic isotope effects. These pronounced KIEs strongly suggest that the intramolecular hydride shift from the C-2 position to the C-1 position of glucose is the rate-limiting step in these isomerization reactions, regardless of the catalyst used, including Lewis acids and other catalytic systems ( researchgate.net, researchgate.net, researchgate.net, researchgate.net). For instance, in the epimerization of CDP-glucose, a similar hydride transfer mechanism involving the C-2 position has demonstrated a substantial KIE on the catalytic rate (kcat), indicating that C-H bond cleavage at C-2 is a rate-limiting event ( acs.org).

In the realm of glycoside hydrolysis and related elimination reactions, KIE studies with deuterated glucose have also pinpointed rate-limiting steps. For example, in the elimination step catalyzed by glycoside hydrolase family 31 enzymes and alpha-1,4-glucan lyases, a primary KIE of 1.92 for deuterium (B1214612) substitution at the C-2 position (kH/kD = 1.92) has been measured when the second step is rate-limiting ( bac-lac.gc.ca, psu.edu). These findings underscore the utility of this compound in dissecting complex metabolic fluxes by identifying the slowest, and therefore controlling, enzymatic steps.

Table 1: Kinetic Isotope Effects of this compound in Identifying Rate-Limiting Steps

| Enzyme/Pathway Context | KIE (kH/kD) at C-2 | Implication for Rate-Limiting Step | Reference(s) |

| Glucose Isomerization (various catalysts) | Pronounced/Significant | Hydride shift from C-2 to C-1 is rate-limiting. | researchgate.net, researchgate.net, researchgate.net, researchgate.net |

| CDP-Glucose Epimerization | 4.3 ± 0.3 (on kcat) | C-H bond cleavage at C-2 during transient oxidation is rate-limiting. | acs.org |

| Glycoside Hydrolase Family 31 (Elimination) | 1.92 | C-H bond activation/cleavage at C-2 involved in the transition state. | bac-lac.gc.ca, psu.edu |

| Alpha-1,4-Glucan Lyase (Elimination) | 1.92 | C-H bond activation/cleavage at C-2 involved in the transition state. | psu.edu |

Investigating Bond Formation and Cleavage Events at the C-2 Position

The C-2 position of glucose is a focal point for numerous enzymatic transformations, including hydride shifts, proton abstractions, and glycosidic bond cleavage. The use of this compound allows for the direct interrogation of the role of the C-2 hydrogen in these catalytic events. In glucose isomerization reactions, the significant KIE observed with this compound provides compelling evidence that the breaking of the C-D bond at the C-2 position during the hydride transfer to C-1 is a critical step in the catalytic mechanism ( researchgate.net, researchgate.net, researchgate.net, researchgate.net). This is often associated with the formation of an ene-diol intermediate, where the C-2 hydrogen (or deuterium) is abstracted, followed by a shift to C-1.

For glycosidases and lyases, KIEs at the C-2 position, such as the measured value of 1.92, indicate that the activation or cleavage of the C-H bond at C-2 is integral to the transition state of the elimination step ( bac-lac.gc.ca, psu.edu). This suggests that the proton at C-2 is abstracted by a catalytic base, leading to the formation of an oxocarbenium ion-like intermediate. Similarly, in the epimerization of CDP-glucose, the large KIE on kcat (4.3 ± 0.3) directly implicates the C-H bond cleavage at C-2 during the oxidation step as being central to the enzyme's mechanism ( acs.org). These studies collectively demonstrate how deuterium labeling at C-2 of glucose provides atomic-level detail on bond dynamics during enzyme-catalyzed reactions.

Table 2: Role of C-2 Bond Dynamics in Enzymatic Mechanisms Probed by this compound

| Reaction Type | Enzyme/Catalyst Context | KIE (kH/kD) at C-2 | Evidence for C-2 Bond Event |

| Hydride Shift (C-2 to C-1) | Glucose Isomerization | Pronounced/Significant | C-D bond cleavage at C-2 is a key step in the mechanism. |

| Proton Abstraction/Elimination | Glycoside Hydrolase Family 31 | 1.92 | C-H bond activation at C-2 involved in the transition state. |

| Hydride Abstraction (Oxidation) | CDP-Glucose Epimerization | 4.3 ± 0.3 (on kcat) | C-H bond cleavage at C-2 is rate-limiting. |

| Hydride Shift (C-2 to C-1) | Lewis Acid Catalyzed Isomerization | Pronounced/Significant | C-D bond cleavage at C-2 is a critical step. |

Deuterium Label Loss and Exchange Phenomena

The stability and potential for exchange of the deuterium label at the C-2 position of this compound are critical considerations for interpreting KIE data. In many glucose isomerization reactions catalyzed by various agents, it has been consistently observed that the deuterium atom at the C-2 position of this compound does not transfer to the product, fructose (B13574) ( researchgate.net, researchgate.net, researchgate.net, researchgate.net, researchgate.net). This lack of transfer indicates that the C-D bond at C-2 is sufficiently stable under these specific reaction conditions and is not directly involved in the product formation in a way that would lead to label migration.

However, while the C-2 deuterium remains localized, other positions in the glucose molecule can be susceptible to exchange. For instance, studies performing glucose isomerization in heavy water (D2O) have shown isotopic exchange at the C-1 position of fructose ( researchgate.net, researchgate.net). This observation is consistent with the proposed ene-diol intermediate mechanism, where the C-1 position becomes involved in tautomerization and can readily exchange with solvent deuterium. General mechanisms in glycolysis, such as those involving isomerases forming ene-diol intermediates, can lead to deuterium exchange at positions adjacent to the carbonyl group ( preprints.org). Nevertheless, the specific stability of the C-2 deuterium in this compound during isomerization ( researchgate.net, researchgate.net, researchgate.net, researchgate.net) suggests that either the C-2 position is not directly participating in the ene-diol formation itself, or the C-D bond's strength provides a kinetic barrier against exchange in these particular catalytic environments. Some Lewis acid catalyzed reactions have also reported an absence of hydrogen/deuterium exchange with the solvent at the C-2 position of this compound ( researchgate.net).

Table 3: Deuterium Label Stability and Exchange in this compound Studies

| Substrate | Reaction Context | Observed Deuterium Behavior | Implication | Reference(s) |

| This compound | Glucose Isomerization | Deuterium at C-2 does not transfer to fructose. | C-2 deuterium is stable and not exchanged/transferred to the product under these conditions. | researchgate.net, researchgate.net, researchgate.net |

| This compound | Glucose Isomerization in D2O | Isotopic exchange observed at C-1 of fructose. | C-1 is involved in ene-diol formation and exchanges with solvent deuterium, while C-2 deuterium remains intact. | researchgate.net, researchgate.net |

| This compound | Glycolysis (general isomerase) | Potential for deuterium exchange at ene-diol intermediate. | C-H/D bonds adjacent to carbonyls can be labile, though C-2 deuterium in this compound is often stable. | preprints.org |

| This compound | Lewis Acid Catalyzed Reactions | Absence of hydrogen/deuterium exchange with solvent at C-2. | C-2 deuterium exhibits stability in certain catalytic environments. | researchgate.net |

Compound Mentioned:

this compound

Emerging Research Directions and Methodological Advancements in D Glucose 2 D1 Research

The use of deuterated glucose isotopes, particularly D-Glucose-2-d1, as tracers is a cornerstone of metabolic research. This stable, non-radioactive isotope allows for the detailed tracking of glucose through various biochemical pathways. chemsrc.com Recent advancements are pushing the boundaries of what can be learned from this powerful tool, integrating it with other high-throughput technologies and sophisticated computational analysis to provide unprecedented insights into cellular metabolism.

Q & A

Basic Research Questions

Q. How is D-Glucose-2-d1 synthesized, and what factors influence its anomeric purity?

- Methodological Answer : this compound is typically synthesized via isotopic labeling techniques, such as acid-catalyzed deuterium exchange or enzymatic methods. For example, the Mitsunobu reaction (used for glycoside synthesis in non-deuterated glucose) can be adapted with deuterated reagents to introduce the deuterium atom at the C2 position . Anomer selectivity (α/β ratio) is influenced by reaction conditions, including solvent polarity and catalyst choice. Researchers should monitor pH and temperature to optimize purity, as deuterium substitution may alter the pKa of hydroxyl groups, affecting reaction pathways .

Q. What analytical techniques are recommended for quantifying this compound in metabolic studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is preferred for precise quantification. Enzymatic assays (e.g., glucose oxidase/peroxidase kits) may require validation, as deuterium labeling can interfere with enzyme-substrate interactions. For isotopic ratio verification, nuclear magnetic resonance (NMR) spectroscopy (¹H/²H analysis) or isotope-ratio mass spectrometry (IRMS) is essential .

Q. What are the best practices for storing this compound to ensure stability?

- Methodological Answer : Store this compound in airtight, desiccated containers at -20°C to prevent hydrolysis or isotopic exchange. Avoid exposure to strong oxidizing agents (e.g., peroxides) and humidity. Periodic stability testing via HPLC or NMR is advised to confirm isotopic integrity over time .

Advanced Research Questions

Q. How does deuterium labeling at the C2 position affect glucose metabolism in tracer studies compared to non-deuterated analogs?

- Methodological Answer : The kinetic isotope effect (KIE) from deuterium at C2 can slow enzymatic reactions, particularly those involving dehydrogenases (e.g., glucose-6-phosphate dehydrogenase). Researchers must account for this by adjusting reaction times or using complementary tracers (e.g., ¹³C-labeled glucose) to validate metabolic flux data. Comparative studies using isotopomer analysis (via LC-MS/MS) are critical to distinguish KIE artifacts from true metabolic outcomes .

Q. How can researchers reconcile contradictory data on deuterated glucose’s anomer distribution in synthetic pathways?

- Methodological Answer : Discrepancies in α/β anomer ratios may arise from deuterium-induced changes in transition-state energetics. For example, deuterium’s higher mass can stabilize certain conformers, altering reaction pathways. To resolve contradictions, use dynamic NMR to track real-time anomerization kinetics under varying temperatures and solvents. Computational modeling (e.g., density functional theory) can also predict isotopic effects on reaction mechanisms .

Q. What precautions are necessary when using this compound in in vivo studies to avoid isotopic dilution or toxicity?

- Methodological Answer : Conduct dose-response studies to identify thresholds for isotopic dilution, particularly in long-term metabolic tracing. Monitor deuterium accumulation in body water via IRMS to correct for background noise. While this compound is generally non-toxic (similar to non-deuterated glucose), validate its safety in model organisms by comparing biomarkers (e.g., liver enzymes, blood glucose levels) against controls .

Q. How do researchers validate assay specificity for this compound in complex biological matrices?

- Methodological Answer : Spike-and-recovery experiments using deuterated and non-deuterated glucose in target matrices (e.g., plasma, cell lysates) are critical. Employ tandem MS (MS/MS) with multiple reaction monitoring (MRM) to distinguish this compound from endogenous glucose. Cross-validate results with orthogonal methods, such as enzymatic assays optimized for deuterated substrates .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.